Metales arilos

Metal aryl derivatives are a class of organic compounds that feature an aryl group (a substituted benzene ring) covalently bonded to a metal atom or ion. These complexes play crucial roles in various fields such as catalysis, materials science, and pharmaceuticals due to their unique electronic and structural properties.

In catalysis, metal aryl derivatives act as catalysts or ligands in transition metal-catalyzed reactions, enabling efficient transformations of substrates into desired products with high selectivity. For example, palladium(II) complexes bearing aryl groups are widely used in cross-coupling reactions like Suzuki-Miyaura coupling.

In materials science, these compounds can serve as building blocks for functional polymers and conductive materials, leveraging the donor-acceptor properties of metal-aryl interactions to enhance material performance. Additionally, they find applications in electronics due to their potential in organic light-emitting devices (OLEDs) and photovoltaic cells.

Overall, metal aryl derivatives offer versatile functionalities and reactivities, making them indispensable tools for chemists across multiple disciplines.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

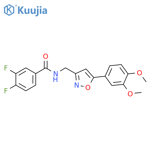

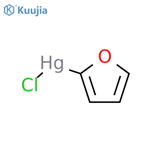

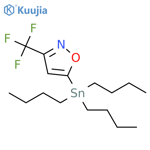

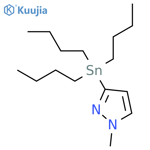

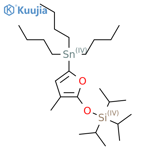

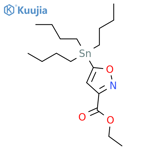

|

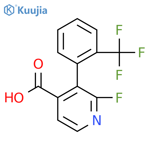

2-(tributylstannyl)-1,3-oxazole | 145214-05-7 | C15H29NOSn |

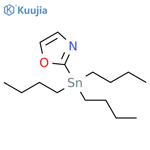

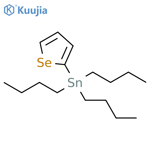

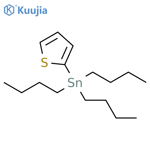

|

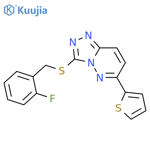

IN1319, Tributyl(selenophen-2-yl)stannane | 116886-71-6 | C16H30SeSn |

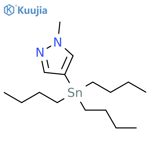

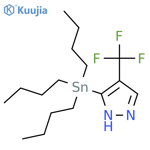

|

Tributyl-(1-methylpyrazol-4-yl)stannane | 179055-21-1 | C16H32N2Sn |

|

chloro(furan-2-yl)mercury | 5857-37-4 | C4H3ClHgO |

|

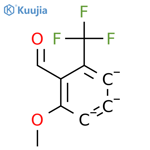

Isoxazole, 5-(tributylstannyl)-3-(trifluoromethyl)- | 640290-79-5 | C16H28F3NOSn |

|

1H-Pyrazole, 1-methyl-3-(tributylstannyl)- | 204385-09-1 | C16H32N2Sn |

|

(3-Methyl-5-tributylstannylfuran-2-yl)oxy-tri(propan-2-yl)silane | 352423-69-9 | C26H52O2SiSn |

|

Ethyl 5-(Tributylstannyl)isoxazole-3-carboxylate | 126085-91-4 | C18H33NO3Sn |

|

2-(Tributylstannyl)thiophene | 54663-78-4 | C16H30SSn |

|

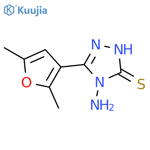

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | 790661-62-0 | C16H29F3N2Sn |

Literatura relevante

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

Proveedores recomendados

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados